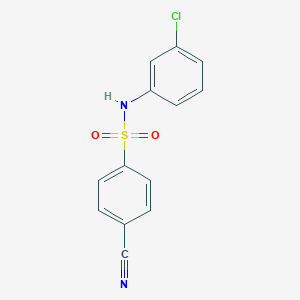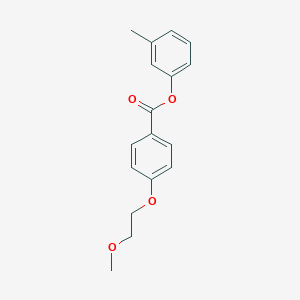
N-(3-chlorophenyl)-4-cyanobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-cyanobenzenesulfonamide, also known as N-(3-chlorophenyl)-4-cyano-benzenesulfonamide or N-(3-chlorophenyl)-4-cyano-benzenesulfonamide, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known for its potential use in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cell proliferation and inflammation. For example, it has been suggested that N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. In addition, studies have suggested that N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammation. However, one of the limitations of this compound is its potential toxicity. Studies have shown that N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide. One area of research is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide, which may provide insights into the development of new drugs for the treatment of cancer and inflammation. Finally, future research may focus on the clinical development of N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide and its analogs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide involves the reaction of 3-chloroaniline with 4-cyanobenzenesulfonyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. One of the major areas of research has been in the field of cancer. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the mechanism of action of N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide involves the inhibition of cell proliferation and induction of apoptosis.
In addition to its anti-cancer properties, N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide has also been studied for its anti-inflammatory activity. Studies have shown that this compound has potent anti-inflammatory effects in animal models of inflammation. It has been suggested that the mechanism of action of N-(3-chlorophenyl)-4-cyanobenzenesulfonamide(3-chlorophenyl)-4-cyanobenzenesulfonamide involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
properties
Product Name |
N-(3-chlorophenyl)-4-cyanobenzenesulfonamide |
|---|---|
Molecular Formula |
C13H9ClN2O2S |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-2-1-3-12(8-11)16-19(17,18)13-6-4-10(9-15)5-7-13/h1-8,16H |
InChI Key |
GBWXOSLYEWYDCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)
![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)

![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)